Tert-butyl 3-amino-4-(methylamino)benzoate
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Overview
Description
Tert-butyl 3-amino-4-(methylamino)benzoate: is a chemical compound with the following structural formula:
C11H15NO2
It consists of a benzoic acid derivative with tert-butyl, amino, and methylamino substituents. The compound is synthesized for various applications, including its role as a building block in antifolate synthesis, which is important in cancer treatment .
Preparation Methods
Synthetic Routes:: The synthetic route for tert-butyl 3-amino-4-(methylamino)benzoate involves the reaction of tert-butyl 4-(aminomethyl)benzoate with methylamine. The tert-butyl group provides steric hindrance, affecting reactivity and stability.
Reaction Conditions::Reagents: tert-butyl 4-(aminomethyl)benzoate, methylamine
Solvent: Organic solvent (e.g., tetrahydrofuran)
Procedure: Combine the reactants and allow the reaction to proceed under suitable conditions (e.g., room temperature or reflux).
Chemical Reactions Analysis
Types of Reactions::
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Amidation: The reaction with methylamine leads to amidation, replacing the ester group with an amide.
Potassium tert-butoxide (t-BuOK): Used as a base in the amidation step.
Tetrahydrofuran (THF): Common solvent for the reaction.
Sodium dichromate and sulfuric acid: Used for oxidation reactions at the benzylic position.
Major Products:: The major product is tert-butyl 3-amino-4-(methylamino)benzoate.
Scientific Research Applications
Antifolate Synthesis: tert-butyl 3-amino-4-(methylamino)benzoate serves as a building block for antifolates, which inhibit enzymes involved in DNA synthesis and are used in cancer chemotherapy.
Mechanism of Action
The compound’s mechanism of action lies in its ability to interfere with folate metabolism. It inhibits enzymes such as dihydrofolate reductase, disrupting DNA synthesis and cell division.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)benzoate: A related compound without the methylamino substituent.
Cyclohexyl 4-aminobenzoate: Another benzoate derivative with a different substituent.
Tert-butyl 2-aminobenzoate: A positional isomer with an amino group in a different position.
Properties
CAS No. |
2639437-87-7 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(methylamino)benzoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-5-6-10(14-4)9(13)7-8/h5-7,14H,13H2,1-4H3 |
InChI Key |
NTUKQOBDBMOJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)N |
Origin of Product |
United States |
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